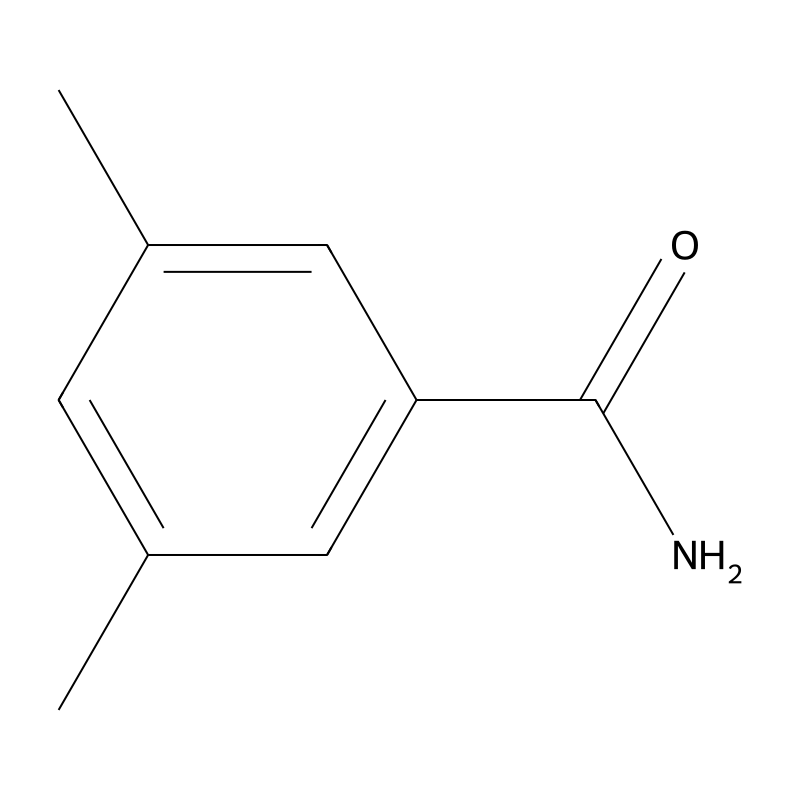

3,5-Dimethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethylbenzamide is an organic compound with the molecular formula . It consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions, along with an amide functional group. This structure contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and medicinal chemistry. The compound is known for its role as an intermediate in the synthesis of other chemical compounds and has been studied for its potential biological activities.

- Hydrolysis: Under acidic or basic conditions, 3,5-dimethylbenzamide can hydrolyze to produce the corresponding carboxylic acid and ammonia.

- Acylation: It can react with acyl chlorides to form N-acyl derivatives.

- Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.

Research has also indicated that derivatives of 3,5-dimethylbenzamide can undergo reactions involving electrophiles, such as acetic anhydride, leading to various substituted products .

The biological activity of 3,5-dimethylbenzamide and its derivatives has been explored in several studies. For instance, certain derivatives have shown potential hepatotoxic effects, indicating that exposure to specific analogs can lead to liver injury and other organ dysfunctions . Additionally, compounds related to 3,5-dimethylbenzamide have been investigated for their pharmacological properties, including anti-inflammatory and analgesic activities.

Several methods exist for synthesizing 3,5-dimethylbenzamide:

- Direct Amidation: Reacting 3,5-dimethylbenzoic acid with ammonia or an amine under heat.

- Reduction of Nitriles: Starting from the corresponding nitrile followed by reduction can yield the amide.

- Friedel-Crafts Acylation: Using acyl chlorides and aluminum chloride as a catalyst can also lead to the formation of the amide .

These methods allow for varying degrees of selectivity and yield depending on the specific conditions employed.

3,5-Dimethylbenzamide has several applications:

- Intermediate in Organic Synthesis: It is often used as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Chemical Research: Employed in studies focusing on reaction mechanisms and the development of new synthetic methodologies.

Interaction studies involving 3,5-dimethylbenzamide have focused on its reactivity with various nucleophiles and electrophiles. Investigations into its interactions with biological systems have revealed insights into its potential toxicity and efficacy as a pharmacological agent. For example, studies have shown that certain derivatives may interact adversely with liver enzymes, leading to toxicity .

Several compounds share structural similarities with 3,5-dimethylbenzamide. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| N,N-Dimethylbenzamide | Two methyl groups on nitrogen | Lacks additional methyl groups on benzene |

| 2-Methylbenzamide | One methyl group on benzene | Different position of methyl substitution |

| 4-Methylbenzamide | One methyl group on benzene | Different position of methyl substitution |

| 2,4-Dimethylbenzamide | Two methyl groups on benzene | Different substitution pattern |

The uniqueness of 3,5-dimethylbenzamide lies in its specific arrangement of substituents which influences its reactivity and biological activity compared to these similar compounds.

3,5-Dimethylbenzamide, a substituted benzamide derivative, emerged as a compound of interest during the mid-20th century amid broader investigations into benzoic acid derivatives. While its exact discovery date remains undocumented in public literature, its synthesis likely coincided with advances in aromatic amide chemistry during the 1950s–1970s. Early research focused on modifying benzamide’s core structure to explore substituent effects on physicochemical properties and biological activity. The compound’s systematic study intensified in the 21st century, particularly in pharmaceutical and materials science contexts, as evidenced by its inclusion in modern chemical databases and patent applications.

Nomenclature and Systematic Identification

3,5-Dimethylbenzamide is systematically identified through the following nomenclature and identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 3,5-Dimethylbenzamide |

| CAS Registry Number | 5692-35-3 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| SMILES | CC1=CC(=CC(=C1)C(=O)N)C |

| InChI Key | ZGPFNDFPSMUWJJ-UHFFFAOYSA-N |

The compound’s structure features a benzamide backbone with methyl groups at the 3 and 5 positions of the aromatic ring. Its spectroscopic profiles, including NMR and IR data, align with characteristic benzamide vibrations, such as the amide C=O stretch near 1650 cm⁻¹.

Position in Benzoic Acid Derivative Taxonomy

As a member of the benzamide family, 3,5-dimethylbenzamide belongs to a broader class of benzoic acid derivatives distinguished by the replacement of the carboxylic acid group (–COOH) with an amide (–CONH₂). Within this taxonomy, it occupies a niche as a disubstituted derivative, contrasting with simpler analogs like benzamide (unsubstituted) or monomethyl variants (e.g., 3-methylbenzamide). Its structural modifications influence key properties:

Conventional Amidation Routes for Benzamide Synthesis

The synthesis of 3,5-dimethylbenzamide relies fundamentally on conventional amidation methodologies that have been refined over decades of synthetic organic chemistry development. These established routes provide reliable, high-yielding pathways to the target compound through well-understood mechanisms.

Acid Chloride-Based Amidation

The most widely employed conventional route involves the preparation of 3,5-dimethylbenzoyl chloride followed by nucleophilic acyl substitution with methylamine. The acid chloride preparation typically utilizes thionyl chloride as the chlorinating agent, converting 3,5-dimethylbenzoic acid to the corresponding acyl chloride with yields consistently exceeding 90%. A representative procedure involves dissolving 3,5-dimethylbenzoic acid in thionyl chloride and heating the mixture at reflux temperature. The staged reaction approach, as described in patent literature, employs a three-stage thermal profile: initial heat-insulating reaction below 35°C for one hour, gradual heating to 45-50°C over specific time intervals, and final refluxing conditions. This methodology achieves 96% conversion efficiency while maintaining high product purity.

The subsequent amidation step proceeds through nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the acid chloride. The reaction proceeds rapidly at room temperature in the presence of a suitable base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct. Yields for this transformation typically range from 80-95%, making it the most reliable conventional approach for 3,5-dimethylbenzamide synthesis.

Carbodiimide-Mediated Coupling

Alternative conventional methodologies employ carbodiimide coupling reagents for direct amidation of 3,5-dimethylbenzoic acid with methylamine. Dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide represent the most frequently utilized activating agents. These reagents facilitate amide bond formation through initial activation of the carboxylic acid to form an O-acylisourea intermediate, which subsequently undergoes nucleophilic displacement by the amine nucleophile.

The carbodiimide-mediated approach offers advantages in terms of mild reaction conditions and tolerance for acid-sensitive functional groups. However, the methodology suffers from higher reagent costs and the formation of urea byproducts that require separation. Yields typically range from 70-90%, with reaction times extending from several hours to overnight depending on the specific carbodiimide employed and reaction temperature.

Direct Thermal Condensation

Direct thermal condensation between 3,5-dimethylbenzoic acid and methylamine represents the most atom-economical conventional approach, producing only water as a byproduct. The transformation requires elevated temperatures typically ranging from 150-200°C to drive the equilibrium toward amide formation through removal of water. While this methodology eliminates the need for coupling reagents or activation steps, yields are generally lower (40-70%) due to competing side reactions and thermal decomposition pathways.

Optimization studies have demonstrated that the addition of catalytic amounts of boric acid can significantly improve yields and reduce reaction times for solvent-free thermal amidation. The boric acid catalyst facilitates water removal and lowers the activation barrier for amide bond formation, resulting in improved reaction efficiency under mild thermal conditions.

Mixed Anhydride Methods

The formation of mixed anhydrides represents another conventional approach for benzamide synthesis, involving activation of 3,5-dimethylbenzoic acid with reagents such as ethyl chloroformate or isobutyl chloroformate in the presence of a tertiary amine base. The resulting mixed anhydride intermediate undergoes rapid aminolysis with methylamine to afford the desired benzamide product. This methodology offers moderate yields (75-90%) and proceeds under relatively mild conditions, though it requires careful control of stoichiometry and temperature to minimize side product formation.

Catalytic Systems for Direct N-Acylation

Modern catalytic methodologies have revolutionized amidation chemistry by enabling direct coupling of carboxylic acids with amines under mild conditions without the need for pre-activation. These catalytic systems offer improved atom economy, enhanced functional group tolerance, and reduced waste generation compared to conventional methods.

Heteropolyanion-Based Ionic Liquid Catalysis

Heteropolyanion-based ionic liquids have emerged as highly effective catalysts for direct N-acylation reactions under solvent-free conditions. These catalytic systems, comprising heteropolyanions paired with task-specific ionic liquid cations, facilitate amide bond formation through activation of the carboxylic acid component toward nucleophilic attack by the amine. Studies have demonstrated that as little as 2 mol% of the ionic liquid catalyst enables efficient coupling of 3,5-dimethylbenzoic acid with various amines at temperatures ranging from 70-120°C.

The mechanism involves initial coordination of the carboxylic acid to the heteropolyanion, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic addition by the amine. The ionic liquid catalyst can be readily recovered and recycled multiple times without significant loss of activity, making this approach particularly attractive for large-scale applications. Yields consistently exceed 90% for a broad range of substrates, with reaction times typically ranging from 2-6 hours depending on the specific substrate combination and reaction temperature.

Nickel-Catalyzed Amidation Systems

Nickel-based catalytic systems have demonstrated remarkable efficiency for direct amidation reactions, particularly when combined with iron co-catalysts. The nickel(II)/nickel(II)-iron(III) combination catalyzes simultaneous bond-forming reactions through moisture-insensitive conditions, enabling the synthesis of symmetrical and unsymmetrical benzamides with high yields. These catalytic systems operate through benzimidate intermediates, which undergo gem-diamidation and subsequent cyclization reactions.

The operational simplicity and mild reaction conditions make nickel catalysis particularly attractive for pharmaceutical applications where harsh conditions might compromise sensitive functional groups. Recent advances have expanded the scope to include aliphatic amides and demonstrated tolerance for epimerizable stereocenters. Catalyst loadings typically range from 5-10 mol%, with reaction temperatures between room temperature and 80°C.

N-Heterocyclic Carbene Organocatalysis

N-heterocyclic carbenes have gained prominence as organocatalysts for chemoselective N-acylation reactions. These carbene catalysts enable the oxidative coupling of aldehydes with nitrogen nucleophiles, providing access to benzamides through non-traditional retrosynthetic pathways. The methodology demonstrates particular effectiveness for indole and pyrrole substrates, achieving high chemoselectivity for N-acylation over alternative reaction pathways.

Mechanistic studies indicate that the carbene catalyst activates the aldehyde component through formation of a Breslow intermediate, which subsequently undergoes oxidative transformation to generate an acyl equivalent. The resulting acyl-carbene intermediate reacts selectively with the nitrogen nucleophile to afford the amide product with concurrent regeneration of the carbene catalyst. Typical catalyst loadings range from 10-20 mol%, with reactions proceeding under mild oxidative conditions using molecular oxygen or other terminal oxidants.

Boron-Based Catalytic Systems

Recent developments in boron catalysis have provided powerful tools for direct amidation reactions, particularly the B₃NO₂ heterocycle system that enables coupling of previously intractable nitrogen nucleophiles. This multiboron catalyst system demonstrates exceptional ability to activate carboxylic acids toward nucleophilic attack while simultaneously coordinating and activating the nitrogen nucleophile. The methodology tolerates a wide range of functional groups and enables the synthesis of challenging amide targets that are difficult to access through conventional methods.

The B₃NO₂ catalyst operates through a unique dual-activation mechanism involving simultaneous coordination of both the carboxylic acid and the nitrogen nucleophile. This approach enables the coupling of sulfoximines and other weakly nucleophilic nitrogen species that fail to react under standard amidation conditions. Catalyst loadings of 5 mol% are typically sufficient to achieve high conversion, with reactions proceeding at moderate temperatures under an inert atmosphere.

Palladium-Catalyzed Aminocarbonylation

Palladium catalysis has enabled innovative approaches to amide synthesis through aminocarbonylation reactions that incorporate carbon monoxide as a building block. These methodologies demonstrate particular utility for the synthesis of aromatic amides from aryl halides and organometallic reagents. The palladium catalyst facilitates carbon monoxide insertion into metal-carbon bonds, generating acyl-metal intermediates that undergo rapid aminolysis to afford amide products.

Recent advances have expanded the scope of palladium-catalyzed amidation to include direct coupling of aryl chlorides with amines through aminocarbonylation pathways. The use of cesium chloride as an additive and Xantphos as a supporting ligand enables efficient conversion of diverse aryl chlorides with excellent functional group compatibility. Yields typically range from 70-95% across a broad substrate scope, with the methodology demonstrating particular effectiveness for electron-poor aryl chlorides that are challenging substrates for other amidation methods.

Green Chemistry Approaches in Large-Scale Production

The pharmaceutical industry's increasing focus on sustainability has driven the development of environmentally benign amidation methodologies that minimize waste generation, eliminate hazardous solvents, and reduce energy consumption. These green chemistry approaches represent the future direction of large-scale amide production.

Enzymatic Amidation with Candida Antarctica Lipase B

Biocatalytic amidation using Candida antarctica lipase B represents one of the most promising green approaches for large-scale amide synthesis. This enzymatic methodology enables direct coupling of carboxylic acids with amines in environmentally benign solvents such as cyclopentyl methyl ether. The enzyme demonstrates broad substrate tolerance and operates under mild conditions without requiring harsh chemicals or extreme temperatures.

The CALB-catalyzed process has been successfully applied to the synthesis of 28 diverse amides using four different carboxylic acids and seven primary and secondary amines. Yields consistently range from 85-99% with excellent conversion rates and minimal purification requirements. The methodology demonstrates particular promise for industrial applications due to the enzyme's stability, recyclability, and tolerance for process variations. Scale-up studies have confirmed the viability of this approach for multi-kilogram production with maintained efficiency and product quality.

Solvent-Free Methoxysilane Coupling

The development of solvent-free amidation protocols using methoxysilanes as coupling agents represents a significant advance in green chemistry methodology. These silicon-based coupling agents enable efficient amide formation without requiring air or moisture exclusion, making them particularly suitable for large-scale manufacturing applications. The methodology employs tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane as coupling agents, with the polysilane systems demonstrating superior performance in terms of functional group tolerance and yield.

Optimization studies have established that neopentasilane exceeds the performance of traditional monosilanes across multiple metrics including group tolerance and isolated yields. The reactions proceed efficiently at temperatures ranging from 80-120°C without requiring inert atmosphere conditions. Yields typically range from 80-95% across diverse substrate combinations, with the methodology demonstrating particular effectiveness for sterically hindered coupling partners.

Thermo-Mechanochemical Synthesis

Thermo-mechanochemical approaches represent a paradigm shift in amidation methodology, combining mechanical activation with thermal energy to enable direct coupling without solvents or additives. This approach achieves quantitative conversion of carboxylic acids and amines to amides through simultaneous mechanical grinding and controlled heating. The methodology has been successfully demonstrated for the synthesis of moclobemide, a pharmaceutically important amide, in gram-scale quantities with near-quantitative yields.

Mechanistic studies indicate that crystalline supramolecular arrangements between reactants serve as intermediates that facilitate subsequent amide bond formation. The process demonstrates exceptional atom efficiency, with sustainability assessments confirming significant environmental advantages over conventional coupling methods. Scale-up potential has been validated through gram-scale syntheses that maintain quantitative conversion and product purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating amidation reactions while reducing energy consumption and reaction times. The methodology enables rapid heating of reaction mixtures to elevated temperatures, dramatically reducing reaction times from hours to minutes. Studies of benzamide hydrolysis under microwave conditions have demonstrated 8-200 fold rate enhancements compared to conventional thermal methods.

The technology has been successfully applied to the synthesis of benzamide derivatives with various functional groups, achieving yields of 70-95% in reaction times ranging from 8-20 minutes. The methodology demonstrates particular effectiveness for substrates that require elevated temperatures, enabling access to products that are difficult to obtain under conventional thermal conditions. Scale-up applications have confirmed the viability of microwave technology for multi-gram production with maintained efficiency.

Continuous Flow Processing

Continuous flow chemistry represents a transformative approach to large-scale amidation, offering improved safety, enhanced mixing, and precise temperature control. Flow reactors enable the processing of hazardous or unstable intermediates under controlled conditions while providing consistent product quality and reduced waste generation. Recent developments have demonstrated the synthesis of amides in continuous flow systems using carbon disulfide as a coupling agent with alumina as a heterogeneous catalyst.

The flow-based approach demonstrates exceptional robustness with excellent reusability of the heterogeneous catalyst system. Scale-up is readily achieved through continuous processing without requiring intensive purification protocols. Studies have shown that flow chemistry approaches can achieve productivities of up to 2 kilograms per day for challenging amidation reactions while maintaining high conversion and selectivity.

Aqueous-Based Methodologies

The development of water-compatible amidation methodologies represents a major advance in green chemistry, eliminating the need for organic solvents while maintaining high efficiency. These aqueous systems employ surface-active agents such as hydroxypropyl methylcellulose to facilitate mixing and enhance reaction rates in heterogeneous aqueous media. The methodology has been successfully applied to challenging pharmaceutical intermediates including protected tryptophan derivatives.

Optimization studies using continuous slurry flow technology have achieved productivities of up to 2 kilograms per day for aqueous amidation processes. The approach eliminates organic solvents from both synthesis and isolation procedures, resulting in minimal waste generation and reduced environmental impact. Scale-up validation has confirmed the commercial viability of aqueous amidation for pharmaceutical manufacturing applications.

| Method | Catalyst Loading | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages | Scale Demonstrated |

|---|---|---|---|---|---|---|

| CALB Enzymatic | 50-100 mg/mmol | 90 | 4-24 h | 85-99 | Recyclable biocatalyst | Multi-kilogram |

| Ionic Liquid | 2 mol% | 70-120 | 2-6 h | 75-98 | Catalyst recycling | Laboratory scale |

| Methoxysilanes | 1 equiv | 80-120 | 1-4 h | 80-95 | Solvent-free, air stable | Gram scale |

| Mechanochemistry | None | 150-200 | 10-60 min | 90-99 | No solvents/additives | Gram scale |

| Microwave | Variable | 140-180 | 8-20 min | 70-95 | Energy efficient | Multi-gram |

| Flow Chemistry | 5-10 mol% | 50-130 | 2-10 min residence | 60-90 | Continuous processing | 2 kg/day |

Economic and Environmental Considerations

Life cycle assessment studies of these green chemistry approaches have demonstrated significant environmental benefits compared to conventional amidation methods. The reduced use of organic solvents, elimination of hazardous coupling reagents, and improved atom economy result in substantially lower carbon footprints and reduced waste generation. Economic analyses indicate that while initial capital investment may be higher for some green technologies, operational costs are generally lower due to reduced solvent consumption, waste disposal costs, and energy requirements.